REACTION_CXSMILES
|
C1COCC1.[CH:6]1([O:11][C:12]2[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=2)[CH2:10][CH2:9][CH2:8][CH2:7]1>Cl>[CH:6]1([O:11][C:12]2[CH:13]=[CH:14][C:15]([CH2:16][NH2:17])=[CH:18][CH:19]=2)[CH2:7][CH2:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
for 3 h at reflux
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
ADDITION
|
Details
|
pour
|
Type
|
STIRRING
|
Details
|
stir the mixture for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrate in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the crude mixture in methanol
|
Type
|
FILTRATION
|
Details
|
filter through SCX column
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |